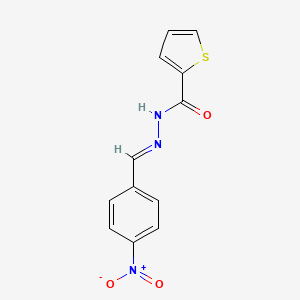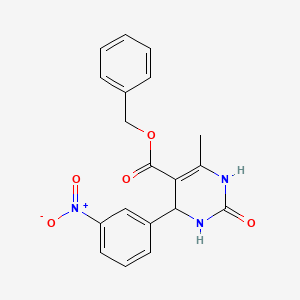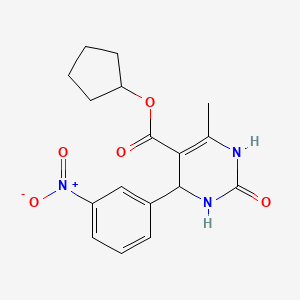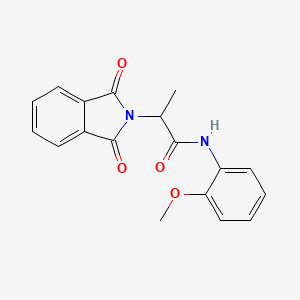
N'-(4-nitrobenzylidene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl group Schiff bases are typically synthesized through the condensation reaction of primary amines with aldehydes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the reaction of 4-nitrobenzaldehyde with 2-thiophenecarbohydrazide in the presence of a suitable solvent such as ethanol. The reaction is often catalyzed by acetic acid and carried out under reflux conditions for several hours. The product is then isolated by cooling the reaction mixture and filtering the precipitate .
Industrial Production Methods
While specific industrial production methods for N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Reduction of the nitro group forms the corresponding amino derivative.
Reduction: Reduction of the Schiff base forms the corresponding amine.
Substitution: Substitution reactions on the thiophene ring can introduce various functional groups, depending on the electrophile used.
Aplicaciones Científicas De Investigación
N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro group allows for redox reactions that can generate reactive intermediates, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrobenzylidene)-2-cyclopropylaniline: Similar Schiff base with a cyclopropyl group instead of a thiophene ring.
N-(4-nitrobenzylidene)-2-alkenylaniline: Contains an alkenyl group instead of a thiophene ring.
Uniqueness
N’-(4-nitrobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of materials with specific optical and electronic characteristics .
Propiedades
Fórmula molecular |
C12H9N3O3S |
|---|---|
Peso molecular |
275.29 g/mol |
Nombre IUPAC |
N-[(E)-(4-nitrophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N3O3S/c16-12(11-2-1-7-19-11)14-13-8-9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |
Clave InChI |
KMJDEFIDCSNYPH-MDWZMJQESA-N |
SMILES isomérico |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilidad |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate](/img/structure/B11701460.png)

![4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11701475.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11701478.png)


![N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methylphenyl)acetamide](/img/structure/B11701510.png)
![3-Nitro-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11701516.png)
![3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B11701519.png)

![(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate](/img/structure/B11701525.png)
![{2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B11701540.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11701543.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701545.png)
